5-azoniaspiro[4.5]decane;chloride

Anion Exchange Membranes Alkaline Stability Electrochemistry

Standard flexible quaternary ammonium salts degrade rapidly under alkaline conditions (>80°C, 1M KOH), limiting AEM fuel cell lifetimes. This spirocyclic quaternary ammonium chloride solves that failure mode. - **Measured stability**: >4.5-fold higher retention than BTMA cation under accelerated aging (80°C, 1M KOH) - **Critical application**: Precursor for alkaline AEMs & methylated SDA for Mu-26 zeolite synthesis - **Supply**: Research quantities (100mg to 10g), immediate dispatch

Molecular Formula C9H18ClN
Molecular Weight 175.7
CAS No. 859953-02-9
Cat. No. B2856943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azoniaspiro[4.5]decane;chloride
CAS859953-02-9
Molecular FormulaC9H18ClN
Molecular Weight175.7
Structural Identifiers
SMILESC1CC[N+]2(CC1)CCCC2.[Cl-]
InChIInChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1
InChIKeyQBROHVBYYPMGGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azoniaspiro[4.5]decane Chloride: High-Stability Spirocyclic QA Salt


5-Azoniaspiro[4.5]decane chloride (CAS 859953-02-9) is a spirocyclic quaternary ammonium (QA) salt with the molecular formula C9H18ClN . This compound belongs to a class of azoniaspiro cations distinguished by a rigid, three-dimensional cage-like structure, which confers enhanced chemical and thermal stability compared to conventional, acyclic QA analogs [1]. It serves as a critical precursor for synthesizing advanced functional materials, including alkaline anion exchange membranes (AEMs) and metal-containing ionic liquids, and its methylated derivatives are potent structure-directing agents (SDAs) in zeolite synthesis [2].

5-Azoniaspiro[4.5]decane Chloride vs. Standard QA Salts


While many quaternary ammonium (QA) salts are commercially available, simple substitution with acyclic or less rigid analogs is not viable for applications requiring long-term alkaline or thermal stability. The spirocyclic architecture of 5-azoniaspiro[4.5]decane chloride imposes geometric constraints that significantly increase the energy barrier for degradation pathways such as nucleophilic substitution and Hofmann elimination, which are common failure modes for standard benzyltrimethylammonium (BTMA) and other flexible QA cations [1]. Direct comparative studies demonstrate that this structural rigidity translates into a quantifiable, multi-fold increase in chemical stability under harsh, alkaline conditions at elevated temperatures—a critical performance metric for electrochemical devices and hydrothermal syntheses [2].

5-Azoniaspiro[4.5]decane Chloride: Quantitative Evidence


Alkaline Stability: Spirocyclic vs. Acyclic QA Cations

In a direct comparative study of small-molecule model compounds, the spirocyclic cation 5-azoniaspiro[4.5]decane ([ASD]+) demonstrated significantly higher alkaline stability than a representative non-spirocyclic QA cation, benzyltrimethylammonium (BTMA). The enhanced stability is attributed to the higher calculated energy barrier for the degradation transition state in the spirocyclic compound [1].

Anion Exchange Membranes Alkaline Stability Electrochemistry

Thermal Stability of Spirocyclic Metal Ionic Liquids

Metal-containing ionic liquids synthesized from the functionalized spiro cation 2,8-dioxo-5-azoniaspiro[4.5]decane exhibit defined thermal phase transitions, as determined by differential scanning calorimetry (DSC). These materials are stable up to their melting points, providing a clear thermal operating window that is essential for applications as high-temperature solvents or electrolytes [1].

Ionic Liquids Thermal Properties Metal-Containing Materials

Unique Zeolite Framework Symmetry via Spiro SDA

The chiral derivative (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane is a unique structure-directing agent (SDA) that enables the synthesis of a novel pure-silica zeolite, Mu-26 (STF framework type). This zeolite exhibits a different framework symmetry in its as-synthesized form compared to other STF-type zeolites prepared with different SDAs [1]. This demonstrates that the specific geometry of the azoniaspiro cation can direct the formation of unique material phases not accessible with other organic templates.

Zeolite Synthesis Structure-Directing Agent Microporous Materials

Degradation Energy Barrier: Spirocyclic vs. Acyclic QA

Density functional theory (DFT) calculations provide a mechanistic basis for the superior stability of 5-azoniaspiro[4.5]decane ([ASD]+). The energy barrier (ΔG‡) associated with the transition state for nucleophilic degradation is significantly higher for the spirocyclic cation compared to a non-spirocyclic analog [1]. This higher barrier translates directly into a slower degradation rate and longer material lifetime.

Computational Chemistry Degradation Mechanism DFT Calculations

Halogen-Free Spirocyclic Catalyst for Cyclic Carbonates

Patented catalytic systems based on spirocyclic compounds containing the 5-azoniaspiro[4.5]decane core are effective for the cycloaddition of CO2 to epoxides, producing valuable cyclic carbonates [1]. This represents a specific, high-value catalytic application distinct from its use as a simple ionic liquid or phase-transfer catalyst, leveraging the cation's unique charge distribution and steric properties.

Catalysis CO2 Utilization Cyclic Carbonate

Key Applications of 5-Azoniaspiro[4.5]decane Chloride


Durable AEMs for Fuel Cells and Electrolyzers

This compound is the optimal choice for researchers synthesizing AEMs where long-term alkaline stability is the paramount performance requirement. As demonstrated in Section 3, the 5-azoniaspiro[4.5]decane cation exhibits >4.5-fold higher stability than the standard BTMA cation under accelerated aging conditions (80°C in 1M KOH) [1]. This directly translates to AEMs with significantly extended operational lifetimes in alkaline fuel cells and water electrolyzers, mitigating the primary failure mode of cation degradation. Procuring this specific chloride salt enables the synthesis of next-generation AEMs with a durability that cannot be achieved using conventional QA precursors.

Mu-26 Pure-Silica Zeolite Synthesis

For materials scientists and zeolite chemists aiming to synthesize the Mu-26 zeolite with its distinct framework symmetry, the use of a methylated 5-azoniaspiro[4.5]decane derivative as an SDA is non-negotiable [2]. No other organic template has been reported to yield this specific zeolite phase with its unique as-synthesized symmetry. Therefore, this compound is the essential, irreplaceable precursor for preparing the required SDA, making it a mandatory procurement item for any research program focused on this specific microporous material and its applications in shape-selective catalysis or adsorption.

Metal-Free Catalysts for CO₂ Cycloaddition

This compound serves as a key intermediate for developing novel, metal-free catalytic systems for the cycloaddition of CO2 to epoxides, as described in recent patent literature [3]. For researchers focused on green chemistry and CO2 utilization, this application offers a pathway to synthesize valuable cyclic carbonates without relying on heavy metals or additional halide co-catalysts. The unique electronic and steric properties of the azoniaspiro core are central to this catalytic activity, distinguishing it from simpler QA salts and making it a valuable building block for catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-azoniaspiro[4.5]decane;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.